![molecular formula C7H10ClN3O2 B12347872 7-chloro-4a,5,6,7,8,8a-hexahydro-1H-pyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B12347872.png)
7-chloro-4a,5,6,7,8,8a-hexahydro-1H-pyrido[2,3-d]pyrimidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-chloro-4a,5,6,7,8,8a-hexahydro-1H-pyrido[2,3-d]pyrimidine-2,4-dione is a heterocyclic compound that features a pyrido[2,3-d]pyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-chloro-4a,5,6,7,8,8a-hexahydro-1H-pyrido[2,3-d]pyrimidine-2,4-dione can be achieved through several methods. One common approach involves the reaction of 5-formyl-4-methylaminopyrimidines with arylacetonitriles, followed by hydrolysis of the 7-imino group . Another method includes the reaction of 4-amino-5-formylpyrimidines with cyanoacetic ester . These reactions typically require specific conditions such as the presence of catalysts and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
7-chloro-4a,5,6,7,8,8a-hexahydro-1H-pyrido[2,3-d]pyrimidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
The reactions mentioned above typically require specific reagents and conditions. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often require anhydrous conditions to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound may yield a corresponding ketone or aldehyde, while reduction may yield an alcohol.
Scientific Research Applications
7-chloro-4a,5,6,7,8,8a-hexahydro-1H-pyrido[2,3-d]pyrimidine-2,4-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It is being investigated for its potential therapeutic effects, including its use as an analgesic.
Industry: It may be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 7-chloro-4a,5,6,7,8,8a-hexahydro-1H-pyrido[2,3-d]pyrimidine-2,4-dione involves its interaction with specific molecular targets. These interactions can lead to various biological effects, such as enzyme inhibition or activation. The exact pathways involved depend on the specific application and the target molecules.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 7-chloro-4a,5,6,7,8,8a-hexahydro-1H-pyrido[2,3-d]pyrimidine-2,4-dione include:
- 7-chloro-4a,5,6,7,8,8a-hexahydro-4-methyl-3-phenylcoumarin
- 2(1H)naphthalenone, 3,5,6,7,8,8a-hexahydro-4,8a-dimethyl-6-(1-methylethenyl)
Uniqueness
The uniqueness of this compound lies in its specific structure, which allows for unique interactions with biological molecules and potential applications in various fields. Its ability to undergo a wide range of chemical reactions also makes it a versatile compound for research and industrial applications.
Properties
Molecular Formula |
C7H10ClN3O2 |
|---|---|
Molecular Weight |
203.62 g/mol |
IUPAC Name |
7-chloro-4a,5,6,7,8,8a-hexahydro-1H-pyrido[2,3-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C7H10ClN3O2/c8-4-2-1-3-5(9-4)10-7(13)11-6(3)12/h3-5,9H,1-2H2,(H2,10,11,12,13) |
InChI Key |
URLHGGILWIIFDB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(NC2C1C(=O)NC(=O)N2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


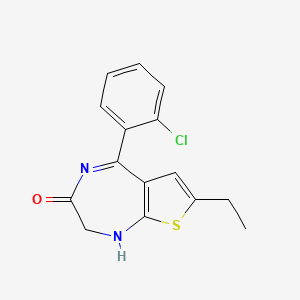
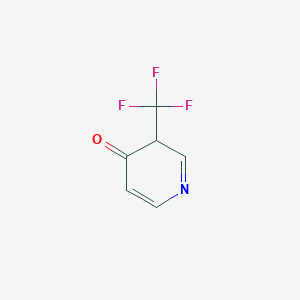
![N-[4-(Dimethylamino)benzyl]-1,5-dimethyl-1H-pyrazol-3-amine](/img/structure/B12347813.png)
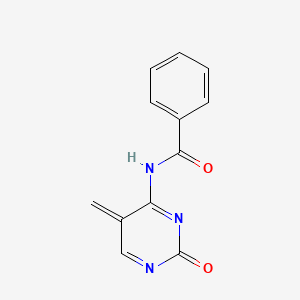
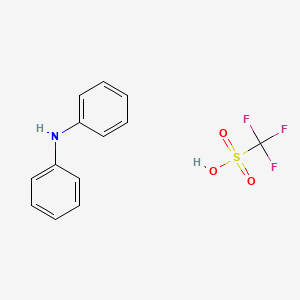
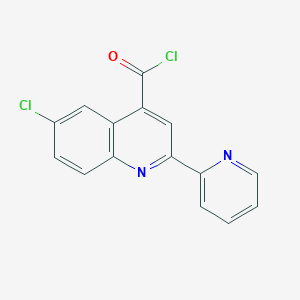
![4-(2,3,4-trimethoxyphenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine](/img/structure/B12347836.png)
![N-[4-(Dimethylamino)benzyl]-1-ethyl-3-methyl-1H-pyrazol-4-amine](/img/structure/B12347839.png)
![7-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-imino-4aH-pyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B12347840.png)

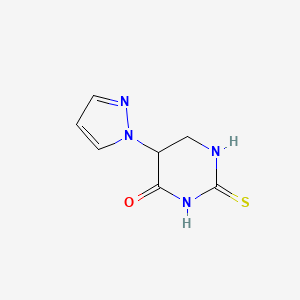
![(3S,4R,5R,6S,7S,9S,10Z,11R,12S,13R,14S)-6-[(2R,3S,4R,6S)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-12,13-dihydroxy-10-hydroxyimino-4-[(2S,4S,5R,6R)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-7-methoxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecan-2-one](/img/structure/B12347862.png)
![(3Z)-3-[[4-(trifluoromethyl)phenyl]methylidene]pyrrolidin-2-one](/img/structure/B12347875.png)
![9-[2-Tert-butyl-6-[3-tert-butyl-2-(8,10-dioxa-9-phosphatricyclo[9.4.0.02,7]pentadecan-9-yloxy)-5-methoxycyclohexyl]-4-methoxyphenoxy]-8,10-dioxa-9-phosphatricyclo[9.4.0.02,7]pentadecane](/img/structure/B12347883.png)
